molecular formula C13H14N2OS B7512466 N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B7512466
M. Wt: 246.33 g/mol
InChI Key: CITJHQBCXLUOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, also known as BTZ043, is a compound that has gained attention in the scientific community due to its potential as an anti-tuberculosis drug. The compound was first synthesized in 2005 by a team of researchers at the Swiss Federal Institute of Technology in Zurich, Switzerland. Since then, BTZ043 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, mechanism of action, and potential applications in the field of tuberculosis research.

Mechanism of Action

The mechanism of action of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide disrupts the integrity of the cell wall, ultimately leading to the death of the bacterium.
Biochemical and Physiological Effects:
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have minimal toxicity in vitro and in vivo, with no adverse effects observed in animal studies. The compound has also been shown to have good pharmacokinetic properties, with high solubility and bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide is its potential as a treatment for drug-resistant tuberculosis, which is a growing problem worldwide. However, one limitation of the compound is its high cost of synthesis, which may make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research involving N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide. One area of interest is the development of combination therapies that include N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which may be more effective than monotherapy in treating tuberculosis. Another area of interest is the investigation of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide's potential as a treatment for other bacterial infections, such as leprosy and Buruli ulcer. Finally, researchers may also investigate ways to reduce the cost of synthesizing N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which would make it more accessible as a treatment option.

Synthesis Methods

The synthesis of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiazole with benzyl chloride to form N-benzyl-2-aminothiazole. This intermediate is then reacted with 4,4-dimethyl-2-oxazoline to form N-benzyl-N,4-dimethyl-2-aminothiazoline. The final step in the synthesis involves the reaction of N-benzyl-N,4-dimethyl-2-aminothiazoline with ethyl chloroformate to form N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide.

Scientific Research Applications

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as an anti-tuberculosis drug. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, and it is estimated that one-third of the world's population is infected with the bacterium. The current treatment for tuberculosis involves a long and complex regimen of antibiotics, which can have severe side effects and often lead to non-compliance by patients. N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has shown promising results in pre-clinical studies, with researchers finding that it is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

properties

IUPAC Name

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-12(17-9-14-10)13(16)15(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJHQBCXLUOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.